molecular formula C9H10N2O2S B070418 methyl 3-thioureidobenzoate CAS No. 192948-00-8

methyl 3-thioureidobenzoate

Cat. No.: B070418
CAS No.: 192948-00-8
M. Wt: 210.26 g/mol
InChI Key: KEAKBCHDLHTKKT-UHFFFAOYSA-N
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Description

methyl 3-thioureidobenzoate is an organic compound with the molecular formula C9H10N2O2S and a molecular weight of 210.26 g/mol. This compound is characterized by the presence of a carbamothioylamino group attached to a benzoate moiety, which can be further modified to enhance its biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 3-thioureidobenzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 3-aminobenzoate with potassium thiocyanate (KSCN) in the presence of sulfuric acid. The reaction is typically carried out at low temperatures, around -10°C, to ensure the stability of the intermediate products.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 3-thioureidobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioylamino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or hydroxylated derivatives.

Scientific Research Applications

methyl 3-thioureidobenzoate has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its applications include:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The exact mechanism of action of methyl 3-thioureidobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester with the chemical formula C6H5COOCH3, used in perfumery and as a solvent.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.

    Propyl benzoate: Another ester with a propyl group, used in various industrial applications.

Uniqueness

methyl 3-thioureidobenzoate is unique due to the presence of the carbamothioylamino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and related fields.

Properties

IUPAC Name

methyl 3-(carbamothioylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-13-8(12)6-3-2-4-7(5-6)11-9(10)14/h2-5H,1H3,(H3,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAKBCHDLHTKKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

At −10° C. sulfuric acid (0.46 mL) is added dropwise to a solution of methyl 3-aminobenzoate (17.2 mmol) in chlorobenzene (19 mL). After 15 min KSCN (18.2 mmol) is added portionwise over 30 min. The mixture is treated with 18-crown-6, heated to 100° C. for 16 h and allowed to cool to RT. After 4 h the obtained precipitate is filtered off and washed successively with chlorobenzene (33 mL) and hexane (three times 130 mL). The residue is diluted with water (390 mL) and the suspension is stirred for 30 min. After filtration the residue is washed twice with water (130 ml, each), concentrated in vacuo and dried additionally by azeotropic removal of water with toluene. The obtained product is used without further purification.
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
17.2 mmol
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Name
KSCN
Quantity
18.2 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

11.3 g of methyl 3-aminobenzoate are initially introduced into the reaction vessel as a solution in 75 ml of chlorobenzene, 2.07 ml of concentrated sulfuric acid (96%) are added dropwise at -5 to 0° C. in the course of 15 minutes, stirring is continued for 5 minutes, 6.8 g of sodium thiocyanate are then introduced in portions at a maximum of 0° C. and the mixture is stirred for a further 15 minutes. 0.2 ml of 15-crown-5 is then added, the mixture is stirred at a bath temperature of 100° C. for 10 hours and cooled and the precipitate formed is filtered off and washed 3 times with water. 13.5 g (85.9%) of the title compound of melting point 171-172° C. result.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.07 mL
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
Quantity
0.2 mL
Type
reactant
Reaction Step Four
Yield
85.9%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

At −10° C. sulfuric acid (0.46 mL) is added dropwise to a solution of methyl 3-aminobenzoate (17.2 mmol) in chlorobenzene (19 mL). After 15 min potassium thiocyanate (18.2 mmol) is added portionwise over 30 min. The mixture is treated with 18-crown-6 (0.18 mmol), heated to 100° C. for 16 h and allowed to cool to rt. After 4 h the obtained precipitate is filtered off and washed successively with chlorobenzene (33 mL) and hexane (three times 130 mL). The residue is diluted with water (390 mL) and the suspension is stirred for 30 min. After filtration the residue is washed twice with water (130 ml, each), concentrated in vacuo and dried additionally by azeotropic removal of water with toluene. The obtained product is used without further purification. LC-MS: tR=0.66 min; [M+H]+=211.0.
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
17.2 mmol
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Name
potassium thiocyanate
Quantity
18.2 mmol
Type
reactant
Reaction Step Two
Quantity
0.18 mmol
Type
reactant
Reaction Step Three

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